molecular formula C13H8F2INO B2656281 2,6-difluoro-N-(4-iodophenyl)benzamide CAS No. 418801-29-3

2,6-difluoro-N-(4-iodophenyl)benzamide

Cat. No.: B2656281
CAS No.: 418801-29-3
M. Wt: 359.114
InChI Key: CGVUGTULHFQATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-difluoro-N-(4-azidophenyl)benzamide .

Scientific Research Applications

2,6-Difluoro-N-(4-iodophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(4-bromophenyl)benzamide
  • 2,6-Difluoro-N-(4-chlorophenyl)benzamide
  • 2,6-Difluoro-N-(4-methylphenyl)benzamide

Uniqueness

2,6-Difluoro-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs with different halogens or substituents. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .

Properties

IUPAC Name

2,6-difluoro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUGTULHFQATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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